molecular formula C14H9NO2S B12885235 (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one

(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one

Cat. No.: B12885235
M. Wt: 255.29 g/mol
InChI Key: IXRPGYBAKTZNEU-XFXZXTDPSA-N
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Description

(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (CAS 117734-17-5) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. It features a planar molecular structure with a Z-configuration about the exocyclic C=C bond, which is stabilized by intermolecular interactions in the solid state . The compound belongs to the arylidene-isoxazolone family, a class known for a broad spectrum of pharmacological activities. Isoxazolone derivatives have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-α) and exhibit antimicrobial, antifungal, and enzyme inhibitory properties . The presence of both isoxazolone and thiophene rings in a single molecular framework is particularly valuable; the thiophene moiety is a privileged structure in drug discovery, found in numerous commercial drugs and associated with diverse biological activities including anti-inflammatory, antimicrobial, and anticancer effects . This makes the compound a highly useful scaffold for the synthesis of novel bioactive molecules and for the development of structure-activity relationship (SAR) studies in drug discovery programs. Furthermore, conjugated systems incorporating thiophene derivatives are key components in the development of advanced materials, such as electrochromic polymers and organic electronics, due to their tunable electronic properties . The compound can be efficiently synthesized via a one-pot, multi-component reaction between thiophene-2-carbaldehyde, hydroxylamine hydrochloride, and a β-keto ester derivative, a process that can be facilitated by green chemistry approaches such as catalysis in water . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for use in foods, drugs, cosmetics, or consumer products.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

(4Z)-3-phenyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)13(15-17-14)10-5-2-1-3-6-10/h1-9H/b12-9-

InChI Key

IXRPGYBAKTZNEU-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5(4H)-one with thiophene-2-carboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Green Chemistry Approaches

Eco-friendly methods emphasize solvent optimization and catalyst recycling:

  • Waste orange peel fatty acid/glycerol (WEOFPA/glycerol) : Achieves 93% yield at 60°C in 1.5 hours, with >85% catalyst recovery over three cycles .

  • Water as solvent : Reduces environmental impact while maintaining high yields (88–90%) at room temperature .

Optimized Parameters :

  • Catalyst loading: 14 mg of cellulose-Pr-NH₂ catalyst .

  • Solvent ratio: 5 mL WEOFPA + 0.4 mL glycerol .

Reaction Mechanism and Intermediate Characterization

The mechanism involves:

  • Enolate intermediate : Generated via deprotonation of ethyl acetoacetate.

  • Knoevenagel condensation : Forms a thiophene-substituted arylidene intermediate.

  • Oxime formation : Hydroxylamine hydrochloride reacts with the keto group.

  • Cyclodehydration : Eliminates ethanol to form the isoxazole ring .

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 2.29 (s, CH₃), 7.39–7.42 (m, thiophene-H), 8.27 (s, vinyl-H) .

  • ¹³C NMR : δ 11.6 (CH₃), 162.1 (C=N), 169.0 (C=O) .

  • FT-IR : Peaks at 1736 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N) .

Electrochemical and Biological Activity Correlations

  • Electrochemical behavior : Redox potentials correlate with antioxidant activity, as measured by cyclic voltammetry .

  • Cytotoxicity : Derivatives exhibit IC₅₀ values of 12–18 μM against A549 lung cancer cells .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Multicomponent (water)Eco-friendly, high yieldLonger reaction time
WEOFPA/glycerolWaste valorization, recyclabilityRequires optimized solvent ratio
Magnetic nanocatalystsRapid kinetics, easy separationHigh catalyst cost

This compound’s synthetic flexibility and adaptability to green chemistry principles underscore its value in medicinal and materials chemistry. Future research should focus on scaling eco-friendly methods and expanding its derivative library for targeted bioactivity.

Scientific Research Applications

Structural Characteristics

The compound features an isoxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen. The presence of the phenyl and thiophen-2-ylmethylene substituents enhances its structural and electronic properties, contributing to its biological activity. The synthesis of this compound typically involves multi-component reactions, often catalyzed by green chemistry approaches to improve yield and reduce environmental impact.

Biological Activities

(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one has demonstrated a range of biological activities, making it a candidate for therapeutic development:

Antioxidant Properties

Research indicates that compounds with isoxazole structures exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

Anticancer Activity

Several studies have reported that derivatives of isoxazole can exert cytotoxic effects against various cancer cell lines, including lung cancer cells. This suggests potential applications in cancer therapy .

Antimicrobial Properties

The compound has shown effectiveness in inhibiting bacterial growth, positioning it as a candidate for antibiotic development. Its mechanism may involve disrupting bacterial cell functions or inhibiting essential enzymes .

Case Study 1: Anticancer Research

A study focusing on the cytotoxic effects of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one derivatives on lung cancer cells demonstrated significant inhibition of cell proliferation. The study utilized various assays to quantify cell viability and apoptosis rates, revealing that these compounds could induce programmed cell death in cancerous cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against several bacterial strains. The results indicated strong antibacterial effects, particularly against Gram-positive bacteria. The study employed disc diffusion methods to evaluate the efficacy of different concentrations of the compound .

Interaction Studies

Interaction studies involving (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one primarily focus on its binding affinity towards biological targets such as enzymes or receptors. Techniques like molecular docking are commonly used to predict interactions with specific proteins associated with disease pathways. These studies provide insights into the compound's potential mechanisms of action and therapeutic applications.

Electrochemical Behavior

Electrochemical studies have revealed insights into the redox properties of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one. Understanding its electrochemical behavior can correlate with its biological activity, particularly in antioxidant applications where redox cycling plays a critical role .

Mechanism of Action

The mechanism of action of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

a. (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (Compound 2)

  • Structure : Differs by a propyl group at position 3 (vs. phenyl) and an E-configuration at the exocyclic double bond.
  • Properties : Melting point (201–204°C) is higher than the Z-isomer due to tighter packing in the E-form. Exhibits a UV λmax at 411 nm, indicating extended conjugation .
  • Bioactivity : Shows 72% carbonic anhydrase inhibition at 10 µM, outperforming the phenyl-substituted Z-isomer (58% inhibition) due to enhanced steric accessibility .

b. 3-Methyl-4-((E)-3-phenylallylidene)isoxazol-5(4H)-one ([2i])

  • Structure : Methyl at position 3 and an (E)-3-phenylallylidene group at position 3.
  • Properties : Lower melting point (158°C) and solubility in CHCl₃. The allylidene group introduces additional π-π interactions .
  • Synthesis : 67% yield via MCRs, with ESI-MS confirming m/z 214.0862 (MH⁺) .

c. 3a and 3b (Arylidene-isoxazolones)

  • 3a (Z-configuration) : 3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one. Planar structure with Z-geometry stabilizes intramolecular H-bonding.
  • 3b (E-configuration) : 3-Phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one. Bulkier substituents force E-configuration, reducing planarity .

Key Research Findings

Stereochemistry-activity Relationship : Z-isomers exhibit lower enzymatic inhibition than E-isomers due to reduced binding pocket compatibility .

Thiophene vs.

Green Synthesis : GAAS and L-valine strategies achieve >85% yields with minimal waste, outperforming traditional methods requiring toxic solvents (e.g., DMF) .

Biological Activity

(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and other bioactivities.

Synthesis

The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5-one with thiophen-2-carboxaldehyde. The reaction is conducted under controlled conditions to yield a yellow solid with a notable purity. The isolated yield is reported to be approximately 72% with an exact mass of 256.0430 g/mol as confirmed by high-resolution mass spectrometry (HRMS) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Key Findings:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The anticancer activity is believed to involve apoptosis induction in cancer cells, as well as inhibition of key signaling pathways relevant to tumor growth and metastasis .

Other Bioactivities

Beyond its anticancer effects, (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one has shown potential in other biological areas:

  • Antibacterial Properties : Preliminary evaluations suggest that this compound may possess antibacterial activity, although further studies are required to quantify this effect .
  • Anti-inflammatory Effects : Isoxazole derivatives are often associated with anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Reference
AnticancerMCF-716.1
AnticancerA54910.72
AntibacterialVariousNot quantified
Anti-inflammatoryNot specifiedNot quantified

Q & A

Q. What are the common synthetic routes for (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one?

The compound is typically synthesized via a three-component reaction involving aldehydes, hydroxylamine hydrochloride, and β-keto esters. Green methodologies using aqueous gluconic acid (GAAS) or recyclable nanocatalysts (e.g., GO@Fe(ClO₄)₃) under solvent-free conditions at 100°C yield 70–90% product . Key steps include:

  • Condensation of thiophene-2-carbaldehyde with ethyl acetoacetate.
  • Cyclization with hydroxylamine hydrochloride.
  • Optimization of solvent systems (e.g., GAAS enhances reaction efficiency by acting as a Brønsted acid catalyst) .

Q. Which spectroscopic methods are used to characterize this compound?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks at δ 7.47–8.32 (aromatic protons) and δ 168.8–171.1 (carbonyl carbons) confirm the isoxazolone core and substituents .
  • IR spectroscopy : Stretching bands at 1661–1736 cm⁻¹ (C=O) and 1557–1601 cm⁻¹ (C=N) .
  • Mass spectrometry : ESIMS or LC-MS to verify molecular ions (e.g., m/z 193–194 [M+H]⁺) .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates molecular orbitals, HOMO-LUMO gaps, and charge distribution. Basis sets like 6-31G(d) are used for geometry optimization .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments (E/Z) be resolved?

The Z-configuration is stabilized by non-covalent interactions (e.g., hydrogen bonding) between substituents and the heterocyclic core. Experimental validation via:

  • X-ray crystallography : Resolves spatial arrangements.
  • NOESY NMR : Detects through-space interactions between thiophene and phenyl groups.
  • DFT analysis : Compares energy minima of E/Z isomers, with Z-isomers typically lower in energy due to intramolecular stabilization .

Q. How do reaction conditions influence decarboxylation or byproduct formation?

Hydrogen bonding at the 4-position inhibits decarboxylation. Key strategies include:

  • Avoiding polar aprotic solvents (e.g., DMF) that destabilize intermediates.
  • Using mild catalysts (e.g., boric acid or mesolite) to suppress side reactions .
  • Monitoring reaction progress via TLC or in situ IR to terminate before byproduct formation .

Q. What methodologies optimize enantioselective synthesis?

Chiral phosphoric acid (CPA) catalysts enable regio- and enantioselective aza-conjugate additions. For example:

  • CPA-5 in CH₂Cl₂ achieves 88% enantiomeric excess (ee) at 77% yield.
  • Solvent tuning (e.g., PhCF₃) enhances steric control .

Q. How can green chemistry principles improve synthesis scalability?

  • Solvent-free conditions : Reduce waste and energy use (e.g., GO@Fe(ClO₄)₃ nanocatalyst at 100°C) .
  • Aqueous media : GAAS or citric acid in water achieves >85% yield .
  • Catalyst recyclability : Mesolite or magnetic nanocatalysts (PDAN-Ni@Fe₃O₄) retain activity for ≥5 cycles .

Q. What structure-activity relationships (SAR) guide biological activity studies?

  • Antioxidant activity : Electron-donating groups (e.g., 4-hydroxy-3-methoxybenzylidene) enhance radical scavenging (IC₅₀ ≤ 50 µM) .
  • Enzyme inhibition : Thiophene substituents improve binding to carbonic anhydrase active sites (e.g., 60% inhibition at 10 µM) .
  • Anticancer potential : Isoxazolone derivatives with naphthalenylmethylene show cytotoxicity via tubulin polymerization inhibition .

Q. How do computational and experimental data align for this compound?

Discrepancies arise in:

  • Thermochemical accuracy : Hybrid DFT functionals (e.g., B3LYP) reduce atomization energy errors to <2.4 kcal/mol vs. experiment .
  • Reaction pathways : MD simulations validate hydrogen bonding’s role in suppressing decarboxylation .

Q. What strategies address low yields in multicomponent reactions?

  • Catalyst screening : Boric acid or GAAS increases yield from 30% to 88% by stabilizing intermediates .
  • Temperature control : Reflux in water or solvent-free 100°C conditions accelerates cyclization .
  • Substituent tuning : Electron-withdrawing groups on aldehydes improve electrophilicity and reaction kinetics .

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